Caerin 2.1
Description
Caerin 2.1 is a cationic antimicrobial peptide (AMP) originally identified in the skin secretions of Litoria tree frogs. It belongs to the caerin family, which is characterized by amphipathic α-helical structures that enable membrane disruption and antimicrobial activity . Bioinformatic analysis reveals that this compound consists of 25 amino acids, with a theoretical isoelectric point (pI) of 9.99, a net charge of +2, and a hydrophobic profile. Its secondary structure comprises α-helical regions, β-sheets, and random coils, suggesting a unique mechanism of action compared to other caerin peptides . Unlike the extensively studied Caerin 1.1 and 1.9, this compound is classified as a hybrid peptide due to sequence variations that may influence its biological activity .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLVSSIGRALGGLLADVVKSKGQPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Caerin 1.1 and 1.9 demonstrate broad-spectrum activity, while Caerin 1.4 shows strain-specific efficacy due to reduced hydrophobicity from serine substitutions .
2.3. Selectivity and Toxicity
- Lactobacilli Protection : Caerin 1.9 spares protective vaginal Lactobacillus species at inhibitory concentrations (≤25 µM), unlike Caerin 1.3 and 1.4, which exhibit reduced activity .
- Cancer Cell Selectivity: Caerin 1.1 and 1.9 inhibit tumor cells (e.g., TC-1, A549 NSCLC) without harming normal epithelial cells, likely via interactions with aberrant cell membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
